Diethyl butylmalonate (CAS 133-08-4) is a substituted dialkyl malonate, specifically the diethyl ester of butylpropanedioic acid. It primarily serves as a crucial intermediate in organic synthesis, where the pre-installed n-butyl group at the alpha-carbon offers a direct route to incorporating this moiety into more complex molecules. This is particularly relevant in the synthesis of pharmaceuticals, such as 5-substituted barbiturates and the non-steroidal anti-inflammatory drug (NSAID) phenylbutazone. As a colorless liquid with a high boiling point (235-240 °C), its physical properties are well-suited for standard laboratory and industrial reaction conditions requiring heating.
Selecting a substitute for diethyl butylmalonate introduces significant process inefficiencies and yields entirely different final products. Using the unsubstituted parent, diethyl malonate, necessitates adding a separate, often problematic, alkylation step with a butyl halide to form the target compound. This additional step complicates process control, as it can lead to undesired side products like di-butylated species or butene gas via E2 elimination, thereby reducing yield and purity. Conversely, substituting with a different alkylmalonate, such as diethyl ethylmalonate, is not a viable alternative as it would produce compounds with an ethyl group at the target position instead of the required butyl group, fundamentally failing to meet the synthetic objective for butyl-containing molecules like butobarbital.
Diethyl butylmalonate serves as a direct, single-component precursor for condensation reactions, such as the synthesis of 5-butylbarbituric acid. This contrasts with starting from the more generic diethyl malonate, which requires an initial, separate reaction step involving deprotonation with a strong base (e.g., sodium ethoxide) and subsequent alkylation with an agent like n-butyl bromide to generate diethyl butylmalonate in situ. A patented preparation method starting from diethyl malonate reports a yield of 76.48% for the diethyl butylmalonate intermediate. Procuring the pre-alkylated diethyl butylmalonate bypasses this entire step, eliminating the associated yield loss, raw material handling (sodium, butyl bromide), and process control challenges related to minimizing dialkylation.
| Evidence Dimension | Process Steps Required for Condensation Precursor |
| Target Compound Data | 1 step (Direct use in condensation) |
| Comparator Or Baseline | Diethyl Malonate: 2 steps (Alkylation with butyl halide, then condensation) |
| Quantified Difference | Eliminates one major synthetic step and its associated ~24% yield loss. |
| Conditions | Synthesis of 5-butyl-substituted heterocycles. |
This reduces process complexity, raw material inventory, and potential for side-reactions, directly improving manufacturing efficiency and cost-effectiveness.
Diethyl butylmalonate exhibits a significantly higher boiling point compared to its shorter-chain analogs, which is a critical parameter for process safety and handling in heated reactions. Its atmospheric boiling point is consistently reported in the range of 235-240 °C. In direct comparison, diethyl ethylmalonate (C2-substituted) boils at 204-206 °C, and the parent diethyl malonate (unsubstituted) boils at approximately 199 °C. The ~35 °C higher boiling point of diethyl butylmalonate reduces its volatility, lowering vapor pressure and potential for evaporative loss during high-temperature reactions, such as condensations with urea which can be run at 110 °C.
| Evidence Dimension | Boiling Point (°C at 1 atm) |
| Target Compound Data | 235-240 °C |
| Comparator Or Baseline | Diethyl ethylmalonate: 204-206 °C | Diethyl malonate: 199 °C |
| Quantified Difference | +31 to +41 °C vs. comparators |
| Conditions | Standard atmospheric pressure. |
Higher boiling point improves safety by reducing flammability risk and simplifies handling by minimizing solvent loss in open or refluxing systems, leading to more consistent reaction conditions.
Ideal for the streamlined synthesis of butyl-substituted barbiturates and related heterocycles. The compound's structure allows for direct condensation with urea or its derivatives in the presence of a base like sodium ethoxide, avoiding the need for a separate, yield-reducing alkylation step that would be required if starting from diethyl malonate.
Serves as a key, pre-functionalized building block in the multi-step synthesis of the anti-inflammatory drug phenylbutazone. Using diethyl butylmalonate provides the necessary butyl-substituted malonate core in a single, well-defined molecule, simplifying the initial stages of the synthesis compared to building the structure from simpler precursors.
Employed as a reagent in the synthesis of novel antibacterial agents, such as 2,5-dihydropyrrole formyl hydroxyamino derivatives. In this context, the butylmalonate fragment is incorporated into the final molecule, where the butyl group can contribute to optimizing properties like lipophilicity and target binding.
Irritant